2-(アミノオキシ)エタンアミン二塩酸塩

概要

説明

ブチルフェナミドは、抗真菌作用で知られる化学化合物です。 様々な真菌感染症、特に白癬の治療のために臨床試験で使用されてきました 。 この化合物は、1957年に初めて使用が承認され、それ以降、医療用途におけるその有効性と安全性について研究されてきました .

科学的研究の応用

ブチルフェナミドは、その抗真菌作用について広く研究されてきました。 白癬などの様々な真菌感染症の治療に有効性が示されています 例えば、その構造と反応性は、有機化学におけるアミド結合の形成と変換を研究するための貴重な化合物としています .

準備方法

ブチルフェナミドの合成には、通常、アミド結合の形成が含まれます。一般的な方法の1つは、カルボン酸誘導体とアミンとの反応です。 例えば、酸塩化物とアミンを塩基性条件下で反応させると、目的のアミドを得ることができます 。 工業生産方法では、電気合成を使用することがあり、これはアミド合成に対するより環境に優しく持続可能なアプローチを提供します .

化学反応の分析

作用機序

ブチルフェナミドの正確な作用機序は、完全には解明されていません。 これは、真菌細胞の必須成分の合成を阻害することで、抗真菌作用を発揮すると考えられています。 この阻害は、真菌の成長と複製を抑制します 。 この化合物は、抗炎症作用と抗酸化作用も有しており、治療効果に貢献しています .

類似化合物との比較

ブチルフェナミドは、フェニルサリチルアミド誘導体などの他の抗真菌剤と比較することができます。 両方の化合物は類似の構造的特徴を共有していますが、ブチルフェナミドは特定の真菌感染症の治療において独自の有効性を示してきました 。 他の類似化合物には次のようなものがあります。

フェニルサリチルアミド: 抗真菌作用で知られていますが、有効性のプロファイルが異なります.

N-ブチル-3-フェニルサリチルアミド: 同様の用途ですが、異なる化学的性質を持つ別の誘導体.

ブチルフェナミドのユニークな構造と反応性は、医療および科学研究の両方にとって貴重な化合物となっています。

生物活性

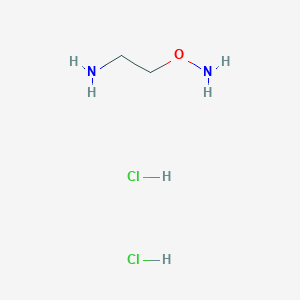

2-(Aminooxy)ethanamine dihydrochloride, also known as 2-aminoethoxyamine dihydrochloride, is a compound that has garnered attention in biochemical research due to its unique properties and applications. This article explores its biological activity, mechanisms of action, and potential applications in various fields of study.

- Molecular Formula : C₂H₈Cl₂N₂O

- Molecular Weight : Approximately 149.02 g/mol

- Structure : Contains an amino group attached to an oxy group, enabling reactivity with carbonyl compounds.

2-(Aminooxy)ethanamine dihydrochloride acts primarily as a biotinylation reagent , facilitating the tagging of proteins through a reaction with aldehyde groups on specific amino acids, predominantly lysine. This reaction forms a stable oxime linkage , allowing biotinylated proteins to be captured using streptavidin, a protein with high affinity for biotin. This process is crucial for the purification and identification of proteins in complex biological mixtures, such as cell lysates.

Reaction Overview

The general reaction can be represented as follows:

Where RCHO represents an aldehyde group reacting with the aminooxy compound to form an oxime derivative.

Biological Applications

The compound exhibits several significant biological activities:

- Bioconjugation : It is utilized in bioconjugation processes to label proteins and other biomolecules, enhancing the study of protein interactions and functions.

- Enzyme Inhibition : 2-(Aminooxy)ethanamine dihydrochloride can inhibit certain enzymes by reacting with aldehyde groups in their active sites, thus providing insights into their biological roles and mechanisms.

- Proteomics Research : It plays a vital role in proteomics by enabling the study of protein modifications and interactions through biotinylation techniques.

Toxicity and Safety

While it has beneficial applications, 2-(Aminooxy)ethanamine dihydrochloride is classified as harmful if swallowed and may cause allergic skin reactions. Proper safety protocols must be followed when handling this compound in laboratory settings.

Comparative Analysis with Similar Compounds

The following table compares 2-(Aminooxy)ethanamine dihydrochloride with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Aminoethanol | C₂H₇NO | Simple amine without oxy functionality |

| 2-Hydroxyethylamine | C₂H₇NO | Contains hydroxyl instead of aminooxy group |

| Hydroxylamine | C₂H₇NO | Reactive towards carbonyls but lacks amine |

What distinguishes 2-(Aminooxy)ethanamine dihydrochloride is its dual functionality as both an amine and an oxy group, enabling specific reactions with carbonyl compounds that are not possible with simpler amines or hydroxylamines.

Case Studies and Research Findings

- Biotinylation Techniques : A study demonstrated the effectiveness of 2-(Aminooxy)ethanamine dihydrochloride in biotinylating proteins for subsequent mass spectrometry analysis. The results indicated that proteins tagged with this reagent could be efficiently isolated from complex mixtures, enhancing detection sensitivity.

- Enzyme Activity Profiling : Another research effort utilized this compound to inhibit specific enzymes involved in metabolic pathways. The inhibition allowed researchers to delineate the roles of these enzymes in disease models, providing insights into potential therapeutic targets.

- Toxicological Assessment : Toxicity assessments revealed that while the compound has beneficial applications, it poses risks if mismanaged. Studies indicated that exposure could lead to skin irritation and other allergic reactions, emphasizing the need for careful handling.

特性

IUPAC Name |

O-(2-aminoethyl)hydroxylamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2O.2ClH/c3-1-2-5-4;;/h1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAWHTWXBNQFBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559378 | |

| Record name | 2-(Aminooxy)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37866-45-8 | |

| Record name | 2-(o-Aminooxy)ethylamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037866458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Aminooxy)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(O-aminooxy)ethylamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。